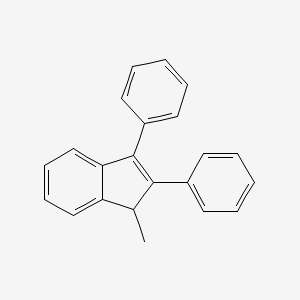

1H-Indene, 1-methyl-2,3-diphenyl-

Description

1H-Indene, 1-methyl-2,3-diphenyl- is a polycyclic aromatic hydrocarbon featuring a fused bicyclic indene core substituted with a methyl group at position 1 and phenyl groups at positions 2 and 2. For instance, 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl (CAS 6416-39-3) shares a similar backbone, with a molecular formula of C₁₆H₁₆ and a PubChem ID of 22924 . The target compound likely has a molecular formula of C₂₂H₁₈ (indene backbone: C₉H₈ + methyl [C₁H₃] + two phenyl groups [C₁₂H₁₀]). Key properties inferred from analogs include high hydrophobicity (XLogP3 ~6.5–7.5) and a molecular weight of ~282–294 g/mol, depending on the degree of unsaturation .

Properties

CAS No. |

51310-25-9 |

|---|---|

Molecular Formula |

C22H18 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-methyl-2,3-diphenyl-1H-indene |

InChI |

InChI=1S/C22H18/c1-16-19-14-8-9-15-20(19)22(18-12-6-3-7-13-18)21(16)17-10-4-2-5-11-17/h2-16H,1H3 |

InChI Key |

GWYHPPDHAQEXIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 1-methyl-2,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indene, 1-methyl-2,3-diphenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are commonly used.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted indene derivatives.

Scientific Research Applications

1H-Indene, 1-methyl-2,3-diphenyl- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1H-Indene, 1-methyl-2,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the indene ring.

Comparison with Similar Compounds

Substituted Indene Derivatives

Key Structural Differences :

Heterocyclic Analogs (Indoles vs. Indenes)

The structurally related 1-Methyl-2,3-diphenyl-1H-indole (CAS 6121-45-5, C₂₁H₁₇N, MW 283.37 g/mol) highlights the impact of replacing the indene core with an indole (N-containing heterocycle) :

Reactivity Trends

- Steric Hindrance : The 2,3-diphenyl groups in the target compound may hinder reactions at the indene core, contrasting with less-substituted analogs like 1-methylindan .

Physical and Chemical Properties

Q & A

Q. What synthetic methodologies are recommended for preparing 1-methyl-2,3-diphenyl-1H-indene derivatives?

The synthesis of 1-methyl-2,3-diphenyl-substituted indene derivatives typically involves Friedel-Crafts alkylation or coupling reactions. For example, diphenylacetyl groups can be introduced via condensation reactions using aryl aldehydes and indene precursors. Advanced routes may employ transition-metal catalysis (e.g., palladium-mediated cross-coupling) to install aromatic substituents . Purification often requires column chromatography, and intermediates should be characterized by NMR and mass spectrometry to confirm regioselectivity.

Q. What spectroscopic techniques are essential for characterizing the molecular structure of 1-methyl-2,3-diphenyl-1H-indene?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-H stretching in aromatic systems at ~3000 cm⁻¹ and bending modes for methyl groups). Note that solvent contamination (e.g., CCl₄ or CS₂) can obscure peaks, necessitating careful baseline correction .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions; aromatic protons appear as multiplet clusters (δ 6.5–7.5 ppm), while methyl groups resonate as singlets (~δ 2.0 ppm).

- X-ray crystallography : Defines stereochemistry and bond angles, as demonstrated in studies of diphenyl-substituted indenones .

Q. How can researchers ensure reproducibility in synthesizing methyl- and phenyl-substituted indene derivatives?

Standardize reaction conditions (temperature, solvent, catalyst loading) and document purification steps rigorously. Use high-purity reagents and validate intermediate structures via spectroscopic cross-checking. For example, IR spectra should match reference data from databases like NIST Chemistry WebBook to confirm consistency .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data for methyl-substituted indene derivatives be resolved?

Discrepancies often arise from solvent effects, isotopic impurities, or instrumentation variability. To address this:

- Compare experimental IR/NMR data with computational predictions (e.g., DFT simulations of vibrational modes).

- Cross-validate using multiple techniques (e.g., mass spectrometry for molecular weight confirmation and X-ray crystallography for structural clarity) .

- Replicate experiments under controlled conditions, noting solvent interactions (e.g., CCl₄ vs. CS₂ in IR studies) .

Q. What computational approaches are effective for predicting the stability and reactivity of 1-methyl-2,3-diphenyl-1H-indene?

Density Functional Theory (DFT) calculations can model:

- Thermodynamic stability : Calculate Gibbs free energy differences between isomers.

- Reactivity : Frontier molecular orbital (FMO) analysis predicts sites for electrophilic/nucleophilic attack.

- Non-covalent interactions : Use Hirshfeld surface analysis to assess crystal packing forces, as seen in studies of diphenylindenones .

Q. What strategies optimize the regioselectivity of phenyl group introduction in indene systems?

- Steric and electronic control : Electron-withdrawing substituents on the indene core direct phenyl groups to less hindered positions.

- Catalyst design : Chiral ligands in asymmetric catalysis can enhance enantioselectivity, as demonstrated in related bicyclic indene syntheses .

- Kinetic vs. thermodynamic control : Monitor reaction progress via time-resolved NMR to isolate intermediates favoring desired regioisomers .

Methodological Considerations

Q. How should researchers handle spectral contamination in IR studies of indene derivatives?

- Baseline correction : Subtract solvent peaks (e.g., CS₂ at ~860 cm⁻¹ or CCl₄ at ~1550 cm⁻¹) using software tools.

- Alternative solvents : Use deuterated solvents (e.g., CDCl₃) for regions obscured by common contaminants .

Q. What are best practices for analyzing stereochemical outcomes in diphenyl-substituted indene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.